1-(2-クロロブタノイル)ピペリジン-4-カルボキサミド

説明

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a compound that has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves various intra- and intermolecular reactions . The synthesis of a handful of compounds has shown that pyrrole, indole, and thienopyrrole are all tolerated when coupled to the 4-(2-aminoethyl)pyridine .Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been found to inhibit various enzymes and viruses . For instance, they have shown antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .科学的研究の応用

マイコバクテリウム・アブセサスに対する抗菌活性

P4Cは、肺疾患を引き起こす日和見病原体であるマイコバクテリウム・アブセサスに対して有望な抗菌活性を示しています。全細胞スクリーニングにおいて、研究者らはP4CをM.アブセサスに対するヒットとして特定しました。さらなる研究により、P4Cは細菌のDNA複製に関与する重要な酵素であるDNAジャイレースを阻害することが明らかになりました。これらの化合物は、M. アブセサス複合体 に対する潜在的な治療用途を持つ、新規クラスのマイコバクテリアDNAジャイレース阻害剤を提示します。

選択的プロテインキナーゼB(PKB)阻害

研究者らは、細胞生存と増殖に関与する重要なシグナル伝達タンパク質であるPKB(Aktとしても知られる)に対する選択性を高めるために、P4C誘導体を改変してきました。 特に、4-アミノ-1-(7H-ピロロ[2,3-d]ピリミジン-4-イル)ピペリジン-4-カルボキサミドは、in vivoで抗腫瘍活性を示す選択的で経口バイオアベイラビリティの高いPKB阻害剤として同定されています .

2型糖尿病研究

P4Cの誘導体である1-Boc-ピペリジン-4-カルボキシアルデヒドは、選択的GPR119アゴニストの合成における反応物として使用されてきました。 GPR119の活性化は、2型糖尿病治療に潜在的な影響を与える可能性があります .

HDAC阻害剤

P4Cに直接関連していませんが、ピペリジン-1-カルボキサミド骨格は、ヒストン脱アセチル化酵素(HDAC)阻害剤の開発において検討されてきました。 HDAC阻害剤は、エピジェネティックな調節において役割を果たし、癌治療やその他の病気で応用されています .

HIV-1複製阻害

P4C誘導体は、M-トロピック(R5)HIV-1複製阻害剤としての可能性について調査されてきました。 これらの化合物は、新規抗レトロウイルス戦略に対する洞察を提供する可能性があります .

5-HT6受容体拮抗薬

広範囲にわたって研究されていませんが、ピペリジン-4-カルボキサミド骨格は、選択的5-HT6受容体拮抗薬を開発するための出発点として役立つ可能性があります。 これらの拮抗薬は、神経疾患や認知機能に影響を与える可能性があります .

作用機序

Target of Action

The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .

Mode of Action

The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .

Result of Action

The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .

生化学分析

Biochemical Properties

1-(2-Chlorobutanoyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions is with DNA gyrase, an enzyme involved in DNA replication and transcription. Studies have shown that piperidine-4-carboxamides, including 1-(2-Chlorobutanoyl)piperidine-4-carboxamide, can inhibit DNA gyrase activity, leading to DNA damage and cell death . This interaction is crucial for its potential use as an antimicrobial agent, particularly against multidrug-resistant bacteria.

Cellular Effects

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting DNA gyrase, leading to DNA damage and subsequent cell death . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DNA gyrase by 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, a key player in the DNA damage response . This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell viability.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide involves its binding interactions with DNA gyrase. This compound binds to the gyrA and gyrB subunits of DNA gyrase, inhibiting its activity and causing DNA damage . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication and transcription. This disruption leads to the accumulation of DNA breaks and ultimately cell death. Additionally, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide induces the activation of the recA promoter, further contributing to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobutanoyl)piperidine-4-carboxamide remains stable under specific conditions, allowing for sustained inhibition of DNA gyrase and prolonged DNA damage . Over time, the degradation of the compound can lead to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to 1-(2-Chlorobutanoyl)piperidine-4-carboxamide results in persistent DNA damage and cell death .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower dosages, this compound effectively inhibits DNA gyrase and induces DNA damage without causing significant toxicity . At higher dosages, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide can cause toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial activity without causing adverse effects. These findings highlight the importance of optimizing the dosage of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide for therapeutic applications.

Metabolic Pathways

1-(2-Chlorobutanoyl)piperidine-4-carboxamide is involved in specific metabolic pathways, including its interactions with enzymes and cofactors. The primary metabolic pathway involves the inhibition of DNA gyrase, leading to DNA damage and cell death . Additionally, this compound may interact with other enzymes and cofactors involved in DNA replication and repair.

Transport and Distribution

The transport and distribution of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide within cells and tissues are crucial for its efficacy. This compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 1-(2-Chlorobutanoyl)piperidine-4-carboxamide accumulates in the nucleus, where it interacts with DNA gyrase and induces DNA damage . The localization and accumulation of this compound are essential for its antimicrobial activity, as it needs to reach the target enzyme to exert its effects.

Subcellular Localization

The subcellular localization of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is primarily in the nucleus, where it interacts with DNA gyrase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The activity and function of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide are dependent on its nuclear localization, as this is where it can effectively inhibit DNA gyrase and induce DNA damage. The precise mechanisms of its subcellular localization and the factors influencing its activity are still being investigated.

特性

IUPAC Name |

1-(2-chlorobutanoyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVKKQUHVAFMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)

![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

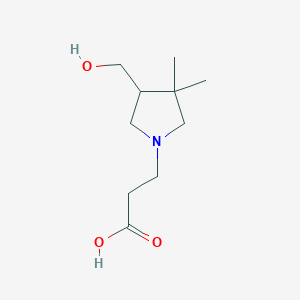

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)

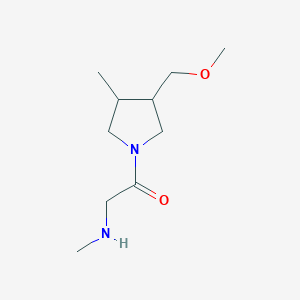

![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)